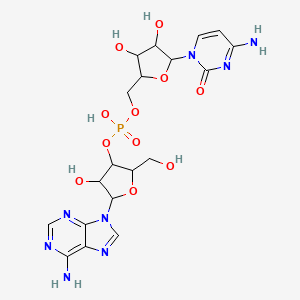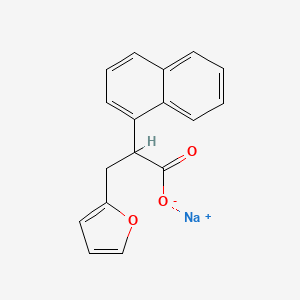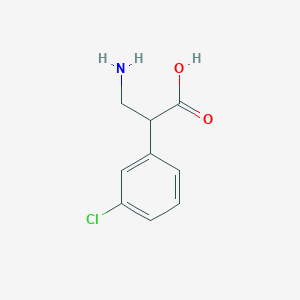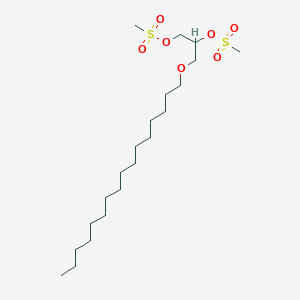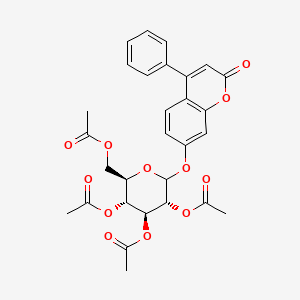![molecular formula C22H14ClN3Na2O9S2 B14146247 2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt CAS No. 67875-10-9](/img/structure/B14146247.png)
2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt is a complex organic compound. It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and various functional groups that contribute to its unique chemical properties. This compound is often used in scientific research and industrial applications due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt typically involves multiple steps:
Formation of the Anthracene Backbone: The anthracene backbone is synthesized through a series of cyclization reactions starting from simple aromatic compounds.
Introduction of Sulfonic Acid Groups: Sulfonation of the anthracene backbone is achieved using sulfuric acid or oleum under controlled conditions.
Attachment of Chloroacetyl and Sulfophenyl Groups: These groups are introduced through electrophilic substitution reactions using chloroacetyl chloride and sulfophenyl derivatives.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sulfonic acid groups.
Reduction: Reduction reactions can target the carbonyl groups in the anthracene backbone.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the chloroacetyl and sulfophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and halogenated products.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, it is used as a fluorescent probe due to its ability to emit light upon excitation. This property is exploited in various imaging techniques.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
Industrially, it is used in the manufacture of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in aqueous environments, allowing it to interact with biological molecules. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
相似化合物的比较
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, monosodium salt
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monosodium salt
Uniqueness
What sets 2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt apart is its combination of functional groups, which confer unique reactivity and solubility properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
属性
CAS 编号 |
67875-10-9 |
|---|---|
分子式 |
C22H14ClN3Na2O9S2 |
分子量 |
609.9 g/mol |
IUPAC 名称 |
disodium;1-amino-4-[4-[(2-chloroacetyl)amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H16ClN3O9S2.2Na/c23-9-17(27)26-13-6-5-10(7-15(13)36(30,31)32)25-14-8-16(37(33,34)35)20(24)19-18(14)21(28)11-3-1-2-4-12(11)22(19)29;;/h1-8,25H,9,24H2,(H,26,27)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI 键 |
JNWAORGDZSHRHU-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC(=O)CCl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


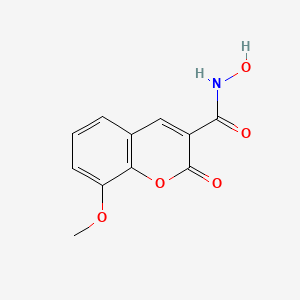
![p-Allylcalix[4]arene](/img/structure/B14146169.png)
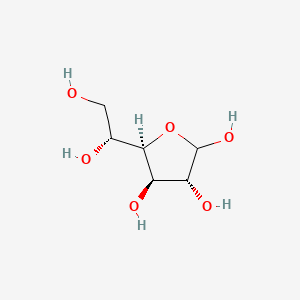
![3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol](/img/structure/B14146179.png)
![6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B14146181.png)

![4-[(E)-{5-iminio-7-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene}methyl]-2,6-dimethoxyphenolate](/img/structure/B14146199.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea](/img/structure/B14146204.png)
![6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B14146217.png)
